molecular formula C9H18 B043873 1,1,2-Trimethylcyclohexane CAS No. 7094-26-0

1,1,2-Trimethylcyclohexane

Cat. No.: B043873
CAS No.: 7094-26-0
M. Wt: 126.24 g/mol
InChI Key: MEBONNVPKOBPEA-UHFFFAOYSA-N
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Description

1,1,2-Trimethylcyclohexane (CAS 7094-26-0) is a saturated cycloalkane with the molecular formula C₉H₁₈ and a molecular weight of 126.24 g/mol. Its IUPAC name reflects the positions of three methyl groups on the cyclohexane ring: two at carbon 1 and one at carbon 2. Key properties include a topological polar surface area of 0.00 Ų, XLogP of 4.10, and AlogP of 3.22, indicating high hydrophobicity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,2-Trimethylcyclohexane can be synthesized through various methods, including:

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of trimethylbenzene derivatives. This process is carried out in large reactors under controlled conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 1,1,2-Trimethylcyclohexane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine or bromine in the presence of UV light.

Major Products Formed:

Scientific Research Applications

1,1,2-Trimethylcyclohexane has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,1,2-trimethylcyclohexane involves its interaction with various molecular targets and pathways. For instance, in oxidation reactions, it undergoes electron transfer processes leading to the formation of oxidized products. In reduction reactions, it accepts electrons from reducing agents, resulting in the formation of reduced products. The specific pathways and molecular targets depend on the type of reaction and the conditions employed .

Comparison with Similar Compounds

Comparison with Structural Isomers and Stereoisomers

Structural Isomers

a. 1,2,4-Trimethylcyclohexane

  • Molecular Formula : C₉H₁₈ (same as 1,1,2-isomer).
  • Stereoisomers : Includes trans,cis- and cis,trans- configurations (e.g., CAS 7667-60-9) .
  • Biological Activity : Unlike 1,1,2-trimethylcyclohexane, this isomer has been studied for its effects on human neutrophil granulocytes , where it modulates respiratory burst activity via chemiluminescence and electron paramagnetic resonance .
  • Physical Properties : While direct vapor pressure data are unavailable, its structural similarity suggests comparable hydrophobicity (XLogP ≈ 4.1).

b. 1,3,5-Trimethylcyclohexane

  • Molecular Formula : C₉H₁₈.
  • Symmetry : The cis,cis,cis- configuration (CAS 3971-31-1) is highly symmetrical, eliminating chiral centers .
  • Applications : Often used as a reference standard in chromatography due to its symmetry and predictable retention behavior .

c. 1,1,3-Trimethylcyclohexane

Stereoisomers of this compound

The 1,1,2-isomer exhibits chirality due to the asymmetric carbon at position 2. Enantiomers (R and S configurations) have been analyzed for their molecular weight prioritization and spatial arrangement (Figure 1 in ). This chirality contrasts with isomers like 1,3,5-trimethylcyclohexane, which lack asymmetric centers .

Physical and Chemical Properties Comparison

Property This compound 1,2,4-Trimethylcyclohexane 1,3,5-Trimethylcyclohexane
Molecular Weight 126.24 g/mol 126.24 g/mol 126.24 g/mol
Vapor Pressure 140.28 kPa (calculated) Not reported Not reported
XLogP 4.10 ~4.1 (estimated) ~4.1 (estimated)
Symmetry Chiral (1 asymmetric center) Multiple stereoisomers Symmetrical (no chiral centers)
Occurrence Found in Polygonum hydropiper essential oils Synthetic or petroleum-derived Chromatography standard

Key Research Findings

  • Chirality and Pharmacology: The chiral center in this compound may lead to enantiomer-specific interactions with targets like cannabinoid receptors, a feature absent in non-chiral isomers .
  • Toxicity Profiles : 1,2,4-Trimethylcyclohexane shows respiratory toxicity in neutrophils, while 1,1,2-isomer lacks reported acute toxicity .
  • Industrial Use : this compound’s hydrophobicity makes it suitable for hydrophobic phase applications, whereas 1,3,5-isomer’s symmetry aids in chromatography .

Biological Activity

1,1,2-Trimethylcyclohexane (TMC) is a cyclic hydrocarbon that has garnered attention in various fields of research due to its potential biological activities. This compound is structurally related to other methylcycloalkanes, and its biological implications are significant in toxicology, pharmacology, and environmental science.

This compound is a colorless liquid at room temperature with a molecular formula of C9H16C_9H_{16}. Its structure consists of a cyclohexane ring with three methyl groups attached at the 1, 1, and 2 positions. The compound's unique structure influences its reactivity and interaction with biological systems.

Antioxidant Activity

While specific studies on TMC's antioxidant properties are scarce, related compounds have shown varying degrees of antioxidant activity. For instance, certain methylcyclohexanes have been noted for their ability to scavenge free radicals and inhibit lipid peroxidation . This suggests that TMC could potentially exhibit similar protective effects against oxidative damage.

Cytotoxicity

The cytotoxic effects of TMC have not been extensively documented; however, the structural characteristics of cyclohexanes indicate potential interactions with cellular membranes and metabolic pathways. The aforementioned study highlights how structural analogs can influence cell viability through oxidative mechanisms .

Case Studies and Research Findings

Study Findings
Erk1/2 Phosphorylation Study Demonstrated ROS formation in response to exposure to methylcyclohexane derivatives. Involved Erk1/2 and NO pathways.
Antioxidant Activity Review Related compounds showed significant free radical scavenging abilities; potential implications for TMC's biological activity.

Environmental Impact

Due to its classification as a volatile organic compound (VOC), this compound is relevant in environmental studies. Its emissions can contribute to air pollution and may have indirect effects on human health through environmental exposure pathways. The EPA has documented its presence in various industrial applications .

Q & A

Basic Research Questions

Q. How can the stereochemistry of 1,1,2-trimethylcyclohexane be experimentally determined?

  • Methodological Answer : Assigning R/S configurations requires applying the Cahn-Ingold-Prelog priority rules to the chiral center. For this compound, rank substituents by atomic weight (e.g., methyl groups vs. cyclohexane backbone). Use wedge-and-dash diagrams to visualize spatial arrangements, ensuring the lowest-priority group (e.g., a hydrogen atom) is oriented away from the observer. Chiral chromatography or nuclear Overhauser effect (NOE) NMR experiments can validate configurations by distinguishing enantiomers . Computational tools like molecular docking or density functional theory (DFT) simulations may also predict stable conformers .

Q. What are the recommended methods for estimating physical properties (e.g., vapor pressure) of this compound?

  • Methodological Answer : Use the UNIFAC (UNIQUAC Functional-group Activity Coefficients) method to predict properties such as vapor pressure, solubility parameters, and Watson factors. For accurate results, combine experimental data (e.g., phase-change measurements) with regression analysis. NIST’s ThermoData Engine provides validated thermodynamic datasets for cyclohexane derivatives, enabling cross-verification of predicted vs. empirical values .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Follow OSHA and ACS guidelines for hydrocarbon solvents:

  • Use fume hoods to minimize inhalation risks.
  • Implement Schlenk-line techniques for air-sensitive reactions.
  • Store in explosion-proof refrigerators if peroxides are suspected.
  • Train personnel to recognize symptoms of CNS depression (drowsiness, dizziness) and perform emergency first aid (e.g., artificial respiration for asphyxiation) .

Advanced Research Questions

Q. How can conflicting mechanisms of reactive oxygen species (ROS) generation by alkylcyclohexanes be resolved?

  • Methodological Answer : Conflicting reports on ROS pathways (e.g., nitric oxide vs. Akt-1/Raf-1 crosstalk) require systematic dose-response studies and pathway inhibition assays. For example:

  • Use ROS-specific fluorescent probes (e.g., DCFDA) to quantify oxidative stress in neuronal cell lines.
  • Apply kinase inhibitors (e.g., LY294002 for Akt-1) to isolate signaling contributions.
  • Cross-validate with transcriptomic analysis (RNA-seq) to identify upregulated oxidative stress genes .

Q. What statistical approaches are optimal for analyzing toxicokinetic interactions in hydrocarbon mixtures?

  • Methodological Answer : For inhalation studies with mixed hydrocarbons (e.g., C9 paraffins, naphthenes), use nonlinear mixed-effects modeling (NLME) to account for interspecies variability. Design experiments with factorial ANOVA to test synergistic/antagonistic interactions. Prioritize physiologically based pharmacokinetic (PBPK) models to extrapolate rodent data to human exposure thresholds .

Q. How do stereoisomers of trimethylcyclohexane derivatives influence their metabolic stability?

  • Methodological Answer : Compare cis/trans isomers using in vitro microsomal assays (e.g., human liver microsomes) to measure metabolic half-life. Employ chiral stationary phases in HPLC-MS to separate enantiomers and quantify degradation rates. Molecular dynamics simulations can predict enzyme-binding affinities based on stereoelectronic effects (e.g., torsional strain in boat vs. chair conformers) .

Q. Data Contradiction and Validation

Q. How should researchers address discrepancies in reported ionization energies (IE) for alkylcyclohexanes?

  • Methodological Answer : Discrepancies (e.g., IE = 9.38 eV for 1,2,4-trimethylcyclohexane vs. literature outliers) may arise from experimental techniques (e.g., electron impact vs. photoionization). Validate using high-resolution mass spectrometry (HRMS) and cross-reference with NIST’s gas-phase ion energetics database. Replicate measurements under controlled conditions (e.g., inert atmosphere) to minimize artifacts .

Properties

IUPAC Name

1,1,2-trimethylcyclohexane
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InChI

InChI=1S/C9H18/c1-8-6-4-5-7-9(8,2)3/h8H,4-7H2,1-3H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MEBONNVPKOBPEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H18
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DSSTOX Substance ID

DTXSID50871181
Record name 1,1,2-Trimethylcyclohexane
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Molecular Weight

126.24 g/mol
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Physical Description

Liquid; [ChemSampCo MSDS]
Record name 1,1,2-Trimethylcyclohexane
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CAS No.

7094-26-0, 30498-63-6
Record name 1,1,2-Trimethylcyclohexane
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Retrosynthesis Analysis

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Feasible Synthetic Routes

1,1,2-Trimethylcyclohexane
1,1,2-Trimethylcyclohexane
1,1,2-Trimethylcyclohexane
1,1,2-Trimethylcyclohexane
1,1,2-Trimethylcyclohexane
1,1,2-Trimethylcyclohexane

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